molecular formula C12H16BrNO2S B8361183 2-Bromo-N-(cyclopropylmethyl)-4-(ethylsulfonyl)aniline

2-Bromo-N-(cyclopropylmethyl)-4-(ethylsulfonyl)aniline

Cat. No. B8361183
M. Wt: 318.23 g/mol
InChI Key: GVMRDSNHGUJXPN-UHFFFAOYSA-N
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Patent
US09050346B2

Procedure details

A mixture of Example 84b (0.534 g, 2.00 mmol) and cyclopropylmethanamine (0.427 g, 6.00 mmol) in dioxane (5 mL) was heated at 100° C. for overnight. The reaction mixture was cooled to ambient temperature and filtered to remove the solid. The filtrate was concentrated. The residue was purified by flash chromatography (silica gel, 40% ethyl acetate in hexanes) to afford the title compound (0.63 g, 99%).
Quantity
0.534 g
Type
reactant
Reaction Step One
Quantity
0.427 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([S:8]([CH2:11][CH3:12])(=[O:10])=[O:9])[CH:5]=[CH:4][C:3]=1F.[CH:14]1([CH2:17][NH2:18])[CH2:16][CH2:15]1>O1CCOCC1>[Br:1][C:2]1[CH:7]=[C:6]([S:8]([CH2:11][CH3:12])(=[O:10])=[O:9])[CH:5]=[CH:4][C:3]=1[NH:18][CH2:17][CH:14]1[CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
0.534 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)S(=O)(=O)CC)F
Name
Quantity
0.427 g
Type
reactant
Smiles
C1(CC1)CN
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the solid
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silica gel, 40% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(NCC2CC2)C=CC(=C1)S(=O)(=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.63 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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